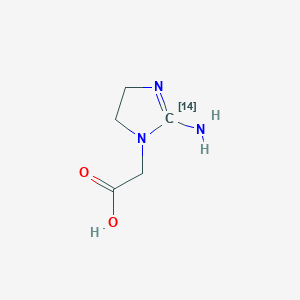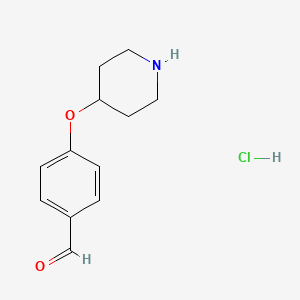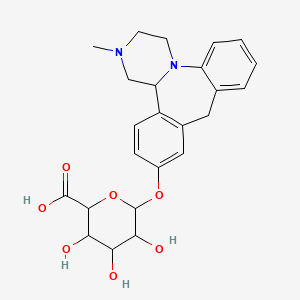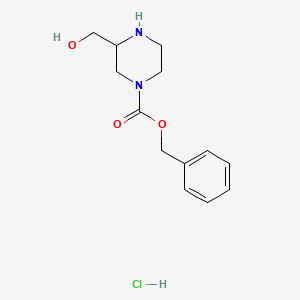
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Overview
Description
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in pharmaceutical research and various chemical syntheses due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperazine and benzyl chloroformate.
Reaction Steps: The piperazine is first reacted with benzyl chloroformate to form benzyl piperazine-1-carboxylate. This intermediate is then treated with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 3-position.
Hydrochloride Formation: The final step involves treating the hydroxymethyl derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or hydroxymethyl groups, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed:
Oxidation Products: Benzyl alcohol derivatives, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated benzyl derivatives, alkylated piperazines
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a class of compounds to which this molecule belongs, often interact with gaba receptors .
Mode of Action
Piperazine derivatives are known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is a p-gp substrate .
Action Environment
It is recommended to store the compound in an inert atmosphere at 2-8°c .
Scientific Research Applications
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as antiviral, antibacterial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials and chemical processes, including polymer synthesis and catalysis.
Comparison with Similar Compounds
Benzyl piperazine-1-carboxylate: Lacks the hydroxymethyl group
3-(Hydroxymethyl)piperazine-1-carboxylate: Lacks the benzyl group
Benzyl 3-(aminomethyl)piperazine-1-carboxylate: Contains an amino group instead of a hydroxymethyl group
Uniqueness: Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of both the benzyl and hydroxymethyl groups on the piperazine ring, which provides distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
benzyl 3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHVEHPWNMUIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662619 | |
| Record name | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-20-3 | |
| Record name | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


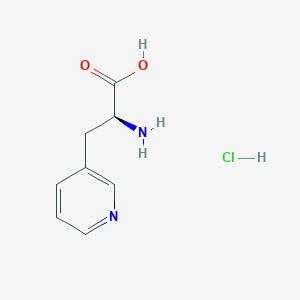
![4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1499901.png)




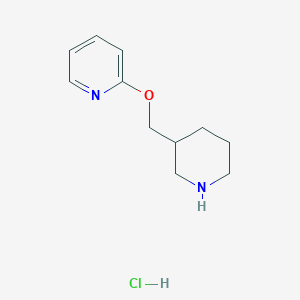

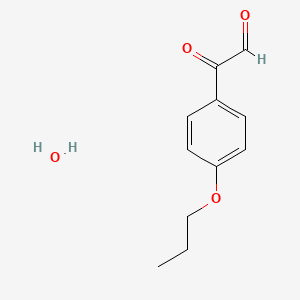
![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B1499918.png)
